molecular formula C30H32ClN3O8S B14238114 2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-

2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-

Cat. No.: B14238114
M. Wt: 630.1 g/mol
InChI Key: NJXZWIIMWNEOGJ-UPULCKDPSA-N
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Description

Preparation Methods

The synthesis of 2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)- involves multiple stepsThe final steps involve the formation of the pyrrolidine ring and the attachment of the carboxamide group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors .

Comparison with Similar Compounds

Compared to other proline derivatives, 2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)- is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C30H32ClN3O8S

Molecular Weight

630.1 g/mol

IUPAC Name

(2S,4S)-1-[(3S)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24-,30+/m0/s1

InChI Key

NJXZWIIMWNEOGJ-UPULCKDPSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@@H](CN1[C@@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O

Canonical SMILES

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O

Origin of Product

United States

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